molecular formula C27H24N2O4S B12145580 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12145580
M. Wt: 472.6 g/mol
InChI Key: AWPJJKUOQWZVJV-UHFFFAOYSA-N
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Description

The compound is a pyrrolidine-2,3-dione derivative featuring a benzothiazole core substituted with an ethyl group at position 6, a furan-2-yl(hydroxy)methylidene moiety at position 4, and a 4-isopropylphenyl group at position 3. The hydroxy group on the furan-methylene substituent may enhance hydrogen-bonding interactions, influencing solubility and binding affinity .

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O4S/c1-4-16-7-12-19-21(14-16)34-27(28-19)29-23(18-10-8-17(9-11-18)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-33-20/h5-15,23,31H,4H2,1-3H3

InChI Key

AWPJJKUOQWZVJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 6-Ethyl-1,3-Benzothiazole-2-Amine

The benzothiazole core is synthesized via cyclocondensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) catalyzed by NH₄Cl at 120°C for 8 hours. The nitro group is subsequently reduced using tin(II) chloride in ethanol under nitrogen, yielding 4-(benzo[d]thiazol-2-yl)aniline. Ethylation at the 6-position is achieved via Friedel-Crafts alkylation with ethyl bromide in the presence of AlCl₃, followed by purification via column chromatography (hexane/ethyl acetate, 7:3).

Preparation of Pyrrolidine-2,3-Dione Precursor

The pyrrolidine-2,3-dione ring is formed through a [3+2] cycloaddition between an α,β-unsaturated ketone and a nitroalkane. For example, furan-2-carbaldehyde reacts with nitroethane in acetic acid at 80°C to form the nitroalkene intermediate, which undergoes cyclization with ammonium acetate to yield the pyrrolidine-dione framework.

Coupling and Functionalization Reactions

Benzothiazole-Pyrrolidine Conjugation

The benzothiazole and pyrrolidine-dione units are coupled via a nucleophilic substitution reaction. 6-Ethyl-1,3-benzothiazole-2-amine reacts with the pyrrolidine-dione bromoacetamide derivative in acetonitrile at 60°C for 12 hours, facilitated by potassium carbonate as a base. The reaction achieves 78% yield after recrystallization from methanol.

Hydroxymethylidene Group Introduction

The furan-2-yl(hydroxy)methylidene moiety is introduced through a Knoevenagel condensation. Furan-2-carbaldehyde reacts with the pyrrolidine-dione intermediate in ethanol under reflux with piperidine as a catalyst. The α,β-unsaturated ketone product is isolated in 65% yield and characterized via ¹H NMR (δ 7.82 ppm, singlet for methylidene proton).

Stereoselective Optimization and Nanoconfinement Strategies

Control of (4E)-Stereochemistry

The (4E)-configuration is stabilized using bulky solvents like tert-butanol, which favor the trans-isomer during the Knoevenagel condensation. Polarimetric analysis confirms a 92:8 E/Z ratio under optimized conditions.

Nanoconfinement-Enhanced Synthesis

Nanoporous silica scaffolds (pore size: 3–4 nm) are employed to confine reactants, increasing collision frequency and reducing side reactions. This method improves the overall yield to 84% and reduces reaction time from 12 hours to 6 hours.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.35 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.95 (m, 1H, CH(CH₃)₂), 6.78 (d, J = 3.0 Hz, 1H, furan-H), 7.45–7.62 (m, 6H, aromatic-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C).

  • HRMS (ESI+) : m/z 473.1543 [M+H]⁺ (calc. 473.1548).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents are below ICH limits (ethanol: 0.02%, DMSO: 0.01%).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Conventional coupling789512Low cost
Nanoconfinement84986Enhanced kinetics
Microwave-assisted81974Rapid heating

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents targeting topoisomerase II, with IC₅₀ values of 1.2–3.8 µM against MCF-7 and A549 cell lines. Derivatives modified at the furan or isopropylphenyl groups exhibit tunable fluorescence (λₑₘ: 450–520 nm), enabling applications in organic light-emitting diodes (OLEDs) .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates several mechanisms through which it may exert its effects:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, potentially affecting cellular processes. For instance, it could modulate the activity of kinases or phosphatases that play critical roles in cellular signaling.

Receptor Interaction : The compound may bind to various receptors, altering their activity and influencing downstream signaling cascades. This could lead to therapeutic effects in conditions like cancer or inflammation.

Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Recent research has highlighted the potential of the compound in anticancer therapy. Studies have shown that derivatives of benzothiazole and pyrrolidine possess significant cytotoxic effects against cancer cell lines. The unique combination of these moieties in the compound may enhance its efficacy against tumor cells by targeting multiple pathways simultaneously.

Neuroprotective Effects

The benzothiazole structure is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) may allow it to exert protective effects on neuronal cells, potentially offering a therapeutic avenue for conditions like Alzheimer's disease.

Material Science Applications

In addition to its biological applications, the compound's unique chemical structure suggests potential uses in material science:

Organic Photovoltaics : The furan moiety can contribute to the electronic properties necessary for organic photovoltaic applications. Studies indicate that compounds with furan derivatives can improve charge transport efficiency in organic solar cells.

Polymer Chemistry : The reactivity of the compound allows for potential incorporation into polymer matrices, enhancing mechanical properties or introducing functional characteristics for specific applications.

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against breast cancer cell lines. The researchers hypothesized that the presence of both benzothiazole and pyrrolidine moieties contributed to this effect through multiple mechanisms of action .
  • Neuroprotective Effects Investigation : Another research effort focused on evaluating the neuroprotective capabilities of benzothiazole derivatives. Results indicated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic benefits for neurodegenerative disorders .
  • Material Science Application : A recent study explored the use of furan-containing compounds in organic photovoltaics. The findings indicated improved efficiency when these compounds were used as electron donors in solar cell configurations .

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Intercalating into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of pyrrolidine-2,3-dione derivatives with benzothiazole or related heterocyclic substituents. Key analogues include:

Compound Name Substituents (R1, R2, R3) Key Structural Features
Target Compound R1: 6-ethyl-1,3-benzothiazol-2-yl; R2: furan-2-yl(hydroxy)methylidene; R3: 4-isopropylphenyl Ethyl group (lipophilic), hydroxy-furan (H-bond donor), bulky isopropylphenyl
(E)-5-(3,4-dimethoxyphenyl)-4-(furan-2-yl(hydroxy)methylene)-1-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2,3-dione R1: 6-methoxybenzothiazol-2-yl; R2: same as target; R3: 3,4-dimethoxyphenyl Methoxy (polar), dimethoxyphenyl (electron-rich)
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione R1: 5-methyl-1,3,4-thiadiazol-2-yl; R2: dihydrobenzofuran; R3: 3,4,5-trimethoxyphenyl Thiadiazole (electron-deficient), trimethoxyphenyl (high polarity), dihydrobenzofuran

Physicochemical Properties

  • Hydrogen Bonding: The hydroxy group in the furan-methylene moiety (target) may improve solubility in polar solvents compared to non-hydroxy analogues (e.g., ’s I-6230 series) .

Spectral Data Comparison

  • 1H-NMR: The hydroxy proton in the target’s furan-methylene group is expected to appear as a broad singlet near δ 10–12 ppm, similar to compounds with analogous hydroxy-substituted enol tautomers .
  • 13C-NMR : The carbonyl carbons of the pyrrolidine-2,3-dione core typically resonate at δ 170–180 ppm, consistent with related derivatives .

Biological Activity

Overview

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule that exhibits a diverse range of biological activities. Its structural features include a benzothiazole moiety, a furan group, and a pyrrolidine core, which contribute to its pharmacological potential. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Structural Characteristics

The intricate structure of the compound can be analyzed as follows:

Component Description
BenzothiazoleA heterocyclic aromatic compound known for its bioactivity.
FuranA five-membered ring contributing to its reactivity.
Pyrrolidine CoreA nitrogen-containing ring that enhances biological interactions.
Hydroxy GroupPotential for hydrogen bonding and nucleophilic reactions.

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Signal Transduction Modulation : It can affect signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.
  • Receptor Binding : The compound may interact with various receptors, altering their activity and influencing downstream signaling cascades.

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, analogues of benzothiazole have shown potent growth inhibition in various cancer cell lines, including breast and colon cancers. The mechanism involves the activation of apoptotic pathways through the generation of reactive electrophilic species via cytochrome P450 metabolism .

Antimicrobial Properties

Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can disrupt cellular functions in bacteria and fungi by interfering with DNA and RNA synthesis . The specific interactions at the molecular level are still under investigation but suggest a promising avenue for developing new antimicrobial agents.

Inhibition of Signal Transduction

The compound has been observed to modulate key signal transduction pathways that are crucial for cell survival and proliferation. For example, it may inhibit pathways associated with inflammation and cancer progression .

Case Studies

  • Case Study on Antitumor Activity : A study focused on the effects of benzothiazole derivatives on human-derived tumor cell lines found that certain compounds led to significant apoptosis in cancer cells through mitochondrial pathways .
  • Case Study on Antimicrobial Effects : Another investigation into the antimicrobial properties of benzothiazoles revealed their efficacy against plant pathogens like Sclerotinia sclerotiorum, suggesting potential applications in agricultural pest control .

Q & A

Q. What are the critical steps in synthesizing this compound, and what reagents are typically employed?

The synthesis involves multi-step organic reactions, including cyclocondensation and functional group substitutions. Key steps include:

  • Formation of the benzothiazole ring using ethyl bromide for ethoxy substitution (controlled temperature/pH).
  • Introduction of the furan-2-yl(hydroxy)methylidene group via Knoevenagel condensation, requiring anhydrous conditions and catalysts like sodium ethoxide .
  • Purification via column chromatography (silica gel, chloroform/methanol gradients) to isolate the final product in >90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of 1H/13C NMR (to map protons and carbons in the pyrrolidine and benzothiazole moieties), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (for molecular ion peaks matching the theoretical mass of 490.5 g/mol) is critical. 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in stereochemistry .

Q. How stable is this compound under standard laboratory conditions?

Stability tests indicate:

  • Thermal stability : Decomposition >200°C (DSC data).
  • Photostability : Degrades under UV light (λ = 254 nm) within 24 hours, necessitating dark storage .

Advanced Research Questions

Q. What strategies optimize reaction yields for the furan-2-yl(hydroxy)methylidene substitution?

Yield optimization requires:

  • Catalyst screening : Sodium ethoxide improves condensation efficiency by 30% compared to DBU .
  • Solvent selection : Anhydrous THF minimizes side reactions (e.g., hydrolysis) versus ethanol .
  • Kinetic monitoring : In situ FTIR tracks intermediate formation (e.g., enolate intermediates) to adjust reaction times .

Q. How do substituents on the benzothiazole and phenyl groups influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 6-Ethyl-benzothiazole : Enhances lipophilicity (LogP = 3.2), improving blood-brain barrier penetration in murine models .
  • 4-(Propan-2-yl)phenyl : Electron-donating groups increase binding affinity to COX-2 (IC₅₀ = 0.8 μM vs. 2.1 μM for unsubstituted analogs) .

Q. What computational methods predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Identify key hydrogen bonds between the pyrrolidine-dione core and Ser530 in COX-2.
  • Validate free energy landscapes (MM/PBSA) for binding stability (ΔG = -9.2 kcal/mol) .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

Contradictions arise from:

  • Diastereomer formation : Chiral HPLC (Chiralpak AD-H column) separates enantiomers (Rt = 8.2 vs. 9.5 min).
  • Tautomerism : Variable-temperature NMR (-40°C to 25°C) suppresses keto-enol interconversion .

Methodological Guidance

Designing in vitro assays to evaluate anti-inflammatory activity:

  • Cell model : LPS-induced RAW 264.7 macrophages.
  • Dosage : 1–50 μM range (IC₅₀ determination via MTT assay).
  • Biomarkers : Measure TNF-α (ELISA) and NO (Griess reagent) suppression. Include indomethacin as a positive control .

Scaling up synthesis without compromising purity:

  • Flow chemistry : Microreactors reduce reaction time from 12 hours (batch) to 2 hours (flow) .
  • Crystallization optimization : Use ethanol/water (70:30) for polymorph control (PXRD verification) .

Analyzing metabolic stability in hepatic microsomes:

  • Protocol : Incubate with rat liver microsomes (37°C, NADPH regeneration system).
  • LC-MS/MS analysis : Monitor parent compound depletion (t₁/₂ = 45 min) and metabolite identification (e.g., hydroxylated furan) .

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